Cas no 847396-03-6 (1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-(2-fluorophenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 2-Pyrrolidinone, 1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]-1H-benzimidazol-2-yl]-
- 1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
- F0660-1499
- Z111780642
- 847396-03-6
- AKOS016261492
- 1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- AKOS001174895
-
- インチ: 1S/C25H22FN3O/c1-17-8-2-3-9-18(17)15-29-23-13-7-5-11-21(23)27-25(29)19-14-24(30)28(16-19)22-12-6-4-10-20(22)26/h2-13,19H,14-16H2,1H3
- InChIKey: UWXMQBJPNOOPAA-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2F)CC(C2N(CC3=CC=CC=C3C)C3=CC=CC=C3N=2)CC1=O
計算された属性
- せいみつぶんしりょう: 399.17469050g/mol
- どういたいしつりょう: 399.17469050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 38.1Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 671.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.92±0.10(Predicted)
1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0660-1499-3mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-40mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-30mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 30mg |
$119.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-50mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 50mg |
$160.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-10μmol |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-5mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-15mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-25mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-5μmol |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F0660-1499-1mg |
1-(2-fluorophenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |
847396-03-6 | 90%+ | 1mg |
$54.0 | 2023-07-06 |
1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneに関する追加情報
Compound CAS No. 847396-03-6: 1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
The compound with CAS No. 847396-03-6, named 1-(2-fluorophenyl)-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities.
The molecular structure of CAS No. 847396-03 is characterized by a pyrrolidinone core, which is a five-membered ring containing one oxygen atom and one nitrogen atom. Attached to this core are two distinct aromatic groups: a fluorophenyl group and a benzodiazole derivative. The fluorophenyl group, specifically 2-fluorophenyl, introduces electronic effects that can influence the compound's reactivity and bioavailability. The benzodiazole moiety, on the other hand, is known for its aromatic stability and potential to participate in hydrogen bonding or π–π interactions, which are crucial for molecular recognition in biological systems.
Recent studies have highlighted the importance of such heterocyclic compounds in targeting specific enzymes or receptors involved in various diseases. For instance, the benzodiazole fragment has been implicated in the inhibition of certain kinases, making it a valuable component in anti-cancer drug development. Additionally, the pyrrolidinone ring is often associated with improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity.
The synthesis of CAS No. 847396-03 involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly Suzuki coupling to introduce the fluorophenyl group. The optimization of these steps is critical to ensure high yields and purity, which are essential for subsequent biological testing.
From a pharmacological perspective, this compound has shown preliminary activity in vitro against several cancer cell lines. Its ability to modulate key signaling pathways suggests it could be a lead candidate for developing novel anti-cancer therapies. Furthermore, its structure allows for further functionalization to enhance selectivity or reduce off-target effects.
In terms of safety and toxicity profiles, initial assessments indicate that CAS No. 847396-03 exhibits moderate cytotoxicity at higher concentrations. However, detailed toxicological studies are required to fully understand its safety profile for potential clinical applications.
Looking ahead, researchers are exploring the possibility of incorporating this compound into combinatorial drug delivery systems to improve its efficacy and reduce systemic toxicity. Additionally, computational modeling techniques are being employed to predict its binding affinity to various protein targets, providing insights into its mechanism of action.
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